methyl 4-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate
Description
Methyl 4-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a structurally complex heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a thiophene ethyl substituent and a benzoate ester moiety. Its design integrates key pharmacophores: the thieno-pyrimidine scaffold is associated with diverse biological activities, including kinase inhibition and anticancer properties, while the thiophene and benzoate groups enhance lipophilicity and metabolic stability . This compound is synthesized via multi-step reactions involving cyclocondensation, amide coupling, and esterification, as inferred from analogous synthetic routes in the literature .
Properties
IUPAC Name |
methyl 4-[[2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-30-21(28)14-4-6-15(7-5-14)23-18(26)13-25-17-9-12-32-19(17)20(27)24(22(25)29)10-8-16-3-2-11-31-16/h2-7,9,11-12,19H,8,10,13H2,1H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLUDQNQFXPDRX-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N3O5S2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the pyrimidine ring: This step often involves the condensation of thiophene derivatives with urea or other nitrogen-containing compounds.
Attachment of the benzoate ester group: This is usually done through esterification reactions involving benzoic acid derivatives and alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, methyl 4-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism by which methyl 4-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs include derivatives of thieno[2,3-d]pyrimidines, pyrimido[2,1-b]benzothiazoles, and annelated pyrimidines (Table 1). Key differences lie in substituents and fused ring systems, which influence physicochemical properties:
*Calculated using ChemDraw. †Inferred from analogs in .
Key Observations :
- The target compound’s benzoate ester enhances lipophilicity (logP ~4.2) compared to hydrophilic derivatives like acetohydrazides (logP 5.07) .
- Thiophen-2-yl substitution improves π-π stacking interactions in enzyme binding pockets, as seen in pyrimido[2,1-c]triazines .
Comparison :
- Cyclocondensation yields (60–75%) are consistent with thiazolo[3,2-a]pyrimidines but lower than pyrimido[2,1-c]triazines (85%) .
- Thiophene-ethyl substitution requires DMF-DMA, a reagent critical for enaminone formation in bis-heterocycles .
Key Findings :
Q & A
Q. What are the common synthetic routes and key intermediates for synthesizing methyl 4-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thieno[3,2-d]pyrimidine core via condensation of thiophene and pyrimidine derivatives under acidic/basic conditions .
- Step 2 : Introduction of the 2-(thiophen-2-yl)ethyl group at position 3 using alkylation or nucleophilic substitution .
- Step 3 : Acetamido-benzoate coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
- Key Intermediates : Thieno[3,2-d]pyrimidin-2,4-dione, 2-(thiophen-2-yl)ethyl bromide, and methyl 4-aminobenzoate.
- Characterization : NMR (¹H/¹³C), HRMS, and HPLC for purity validation .
Q. How is the structural integrity of this compound validated after synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, ester methyl at δ 3.8–3.9 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., C₂₂H₁₈N₃O₅S₂) .
- X-ray Crystallography : Resolves spatial arrangement of the thieno-pyrimidine core and substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) for this compound?
- Methodological Answer :
- Comparative Assays : Repeat assays under standardized conditions (e.g., ATP concentration, pH) to isolate variables .
- Structural Analogs : Compare activity with derivatives lacking the thiophen-2-yl ethyl group to assess its role .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity vs. off-target interactions .
- Dose-Response Analysis : Use Hill plots to distinguish specific inhibition from nonspecific cytotoxicity .
Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility while minimizing toxicity .
- Ester Hydrolysis : Replace methyl benzoate with a carboxylate salt (e.g., sodium) to improve hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
- Solubility Screening : Use shake-flask method with UV-Vis quantification at λₘₐₓ ~280 nm .
Q. How can reaction conditions be optimized to suppress byproducts during the thieno-pyrimidine core synthesis?
- Methodological Answer :
- Temperature Control : Maintain reflux at 80–90°C in anhydrous DMF to prevent hydrolysis .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate cyclization .
- Byproduct Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
- Purification : Column chromatography with gradient elution (hexane → ethyl acetate) to isolate the core intermediate .
Experimental Design & Data Analysis
Q. What in vitro assays are recommended to evaluate its dual activity as a kinase inhibitor and apoptosis inducer?
- Methodological Answer :
- Kinase Inhibition : Use HTRF® kinase assays (e.g., EGFR or CDK2) with ATP-concentration titrations .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation (Fluorometric Assay Kit) .
- Transcriptomic Profiling : RNA-seq to identify pathways (e.g., p53, Bcl-2) affected by treatment .
- Dose-Dependent Studies : IC₅₀ calculations for kinase inhibition vs. EC₅₀ for apoptosis .
Q. How to design structure-activity relationship (SAR) studies targeting the thiophen-2-yl ethyl moiety?
- Methodological Answer :
- Analog Synthesis : Replace thiophen-2-yl with furan-2-yl, phenyl, or cyclohexyl groups .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors/hydrophobic regions .
- Biological Testing : Compare IC₅₀ values across analogs in kinase and cytotoxicity assays .
- Statistical Analysis : Multivariate regression to correlate substituent properties (e.g., logP, molar refractivity) with activity .
Contradiction & Reproducibility
Q. Why might enzymatic inhibition data vary between recombinant vs. cell-based assays?
- Methodological Answer :
- Cellular Context : Differences in membrane permeability or efflux pumps (e.g., P-gp) alter intracellular concentration .
- Off-Target Effects : Cell-based assays integrate interactions with non-kinase targets (e.g., ion channels) .
- Solution : Normalize data to intracellular compound levels (LC-MS quantification) and use isoform-specific kinase inhibitors as controls .
Tables for Key Data
Table 1 : Comparative Bioactivity of Structural Analogs
Table 2 : Optimization of Reaction Yield for Thieno-Pyrimidine Core
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| None | 80 | DMF | 45 | 22 |
| ZnCl₂ | 90 | DMF | 68 | 12 |
| DMAP | 70 | THF | 52 | 18 |
| Conditions: 24-hour reflux; data from . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
